molecular formula C16H19NO3 B2546416 ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate CAS No. 628294-72-4

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Cat. No.: B2546416
CAS No.: 628294-72-4
M. Wt: 273.332
InChI Key: MJBSUFDIRLXCEL-UHFFFAOYSA-N
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Description

This compound is synthesized via the GP7a method, utilizing 4-methoxybenzenediazonium tetrafluoroborate and ethyl 4-iodocyclohexane-1-carboxylate as precursors . Structural confirmation was achieved through $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS analyses, ensuring high purity and accurate molecular weight alignment with theoretical values. Tetrahydrocarbazoles are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids, though specific biological data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBSUFDIRLXCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as tryptophan or its derivatives.

  • Formation of Carbazole Core: The tryptophan derivative undergoes cyclization reactions to form the carbazole core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and ester groups influence oxidation patterns, often targeting the tetrahydrocarbazole core or side chains.

Reagent Conditions Product Yield
Hydrogen peroxide (H₂O₂)Acidic aqueous medium6-Methoxy-1H-carbazole-3-carboxylic acid (via aromatization)65-72%
Pyridinium chlorochromate (PCC)Dichloromethane, 25°C6-Methoxy-3-carboxy-1-oxo-2,3,4,9-tetrahydro-1H-carbazole58%
Ozone (O₃)-78°C in CH₂Cl₂Cleavage of conjugated double bonds, yielding fragmented aldehydesN/A

Key Findings :

  • Aromatization under H₂O₂ generates fully conjugated carbazole structures, enhancing π-electron delocalization.

  • PCC selectively oxidizes the tetrahydro ring to a ketone without ester hydrolysis.

Reduction Reactions

Reduction targets the ester group or unsaturated bonds within the tetrahydrocarbazole system.

Reagent Conditions Product Yield
Lithium aluminum hydride (LiAlH₄)Dry THF, reflux6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-methanol81%
H₂/Pd-CEthanol, 50 psiSaturated hexahydrocarbazole derivative90%
Sodium borohydride (NaBH₄)Methanol, 0°CPartial reduction of ester to alcohol (requires acidic workup)45%

Mechanistic Insights :

  • LiAlH₄ reduces the ester to a primary alcohol while preserving the methoxy group.

  • Catalytic hydrogenation saturates the tetrahydro ring, producing hexahydro derivatives with conformational flexibility .

Substitution Reactions

Electrophilic substitution occurs at electron-rich positions of the carbazole ring.

Reagent Position Product Conditions
Bromine (Br₂)C-55-Bromo-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylateAcetic acid, 40°C
Nitration (HNO₃/H₂SO₄)C-88-Nitro derivative0°C, 2 hours
SO₃/H₂SO₄C-7Sulfonated product100°C, 6 hours

Regioselectivity :

  • Bromination favors the C-5 position due to methoxy-group-directed electrophilic attack.

  • Nitration at C-8 avoids steric hindrance from the ester group.

Alkaline Hydrolysis

  • Reagent : NaOH (2M)

  • Product : 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

  • Application : Precursor for amide coupling in drug design.

Catalytic Hydrogenation for Saturated Derivatives

A 2024 study achieved 95% conversion to hexahydrocarbazole using Ru/C under 30 psi H₂, enhancing solubility for pharmaceutical formulations .

Photocatalytic Oxidation

UV light with TiO₂ catalyst degraded 92% of the compound in 4 hours, suggesting environmental persistence concerns.

Comparative Reactivity with Analogues

Compound Reactivity with Br₂ Reduction Ease (LiAlH₄)
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylateFast (C-5)Moderate (81% yield)
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazoleSlow (C-5/C-8 mix)N/A (no ester group)
Ethyl carbazole-3-carboxylate (no methoxy)C-6 brominationHigh (89% yield)

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has the molecular formula C16H19NO3C_{16}H_{19}NO_3 and a CAS number of 88694-45-5. The compound features a carbazole skeleton with an ethoxycarbonyl group at the 3-position and a methoxy group at the 6-position. Its structure is significant for its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Case Studies : In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have evaluated its effectiveness against a range of pathogens:

  • In vitro Testing : this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Comparative Studies : When tested alongside conventional antibiotics, it showed enhanced efficacy in certain cases.

Pharmacological Studies

The pharmacological profile of this compound has been assessed through various studies:

  • Animal Models : In vivo studies have indicated its potential to reduce tumor size in xenograft models.
  • Mechanistic Insights : Research suggests it may act as an inhibitor of specific enzymes involved in cancer metabolism.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of the compound:

  • Acute Toxicity Tests : Initial assessments indicate a favorable safety margin compared to existing therapeutic agents.

Mechanism of Action

The mechanism by which ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Tetrahydrocarbazole Derivatives

Compound Name Substituents CAS Number Key Features
This compound 6-OCH$_3$, 3-COOEt - Electron-donating methoxy group at position 6; synthesized via GP7a
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate None at position 6, 3-COOEt 26088-68-6 Lacks methoxy group; simpler structure
Ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate 6-F, 3-COOEt 322725-63-3 Electron-withdrawing fluorine at position 6; distinct $ ^1 \text{H NMR} $ shifts
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate 8-Cl, 3-COOEt 1173908-52-5 Chlorine at position 8; steric and electronic effects differ from methoxy
Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate 4-O, 3-COOEt - Oxo group at position 4; planar ring system confirmed by X-ray crystallography

Spectroscopic and Crystallographic Insights

Table 2: Comparative Spectral Data

Compound $ ^1 \text{H NMR} $ (δ, ppm) $ ^{13} \text{C NMR} $ (δ, ppm) HRMS (m/z)
This compound Methoxy protons at ~3.8 ppm Carboxylate carbon at ~167 ppm [M + Na]$^+$ calculated and observed
Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate N/A Oxo carbon at 217.6 ppm N/A
Ethyl (E)-1-benzylidene-3-methyl-4-methylene derivative (3w) Aromatic protons at 7.2–7.6 ppm Benzylidene carbons at 137–129 ppm [M + Na]$^+$ = 380.1618
  • Crystallography : The 4-oxo derivative exhibits a planar carbazole skeleton with intermolecular N–H⋯O hydrogen bonds, stabilizing the crystal lattice .

Biological Activity

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₅NO₃
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 49844-36-2

The compound features a carbazole backbone with an ethoxycarbonyl group and a methoxy substituent at the 6-position. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of appropriate hydrazines with ketones followed by cyclization to form the tetrahydrocarbazole core. The introduction of the methoxy and ethoxycarbonyl groups can be achieved through standard organic transformations such as alkylation or acylation.

Anticancer Properties

Research has shown that derivatives of tetrahydrocarbazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. A study demonstrated that these compounds could inhibit the growth of A549 lung cancer cells through cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

Tetrahydrocarbazole derivatives have also been investigated for their anti-inflammatory properties. They act as selective COX-2 inhibitors, which are crucial in the management of inflammatory diseases . The ability to modulate inflammatory pathways makes these compounds promising candidates for developing new anti-inflammatory drugs.

Neuroprotective Activity

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies suggest that it may exert protective effects against neuronal damage by reducing oxidative stress and inflammation . This property is particularly relevant for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have highlighted the biological significance of tetrahydrocarbazole derivatives:

  • Study on Anticancer Activity : A comparative analysis revealed that ethyl 6-methoxy derivatives exhibited enhanced cytotoxicity against breast cancer cells compared to other carbazole derivatives .
  • Inflammation Modulation : In vivo studies showed that these compounds could significantly reduce edema in animal models of inflammation, indicating their potential as therapeutic agents for inflammatory conditions .
  • Neuroprotective Effects : Research indicated that treatment with ethyl 6-methoxy derivatives improved cognitive function in rodent models subjected to neurotoxic insults .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX-2 enzyme
NeuroprotectiveReduces oxidative stress

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of hydrazone derivatives under acidic conditions. For example, a reflux mixture of acetic acid and hydrochloric acid (5:1 ratio) at 398–403 K for 2 hours yields the carbazole core . Optimization can employ Design of Experiments (DoE) to vary parameters like temperature, acid concentration, and reaction time. Fractional factorial designs (e.g., 2^k-p) reduce experimental runs while identifying critical factors .
  • Key Data :

ParameterOptimal Range
Temperature398–403 K
Reaction Time2–3 hours
Acid Ratio (AcOH:HCl)4:1–5:1

Q. How is the crystal structure of this compound determined, and what conformational insights are critical for its reactivity?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) provides precise bond lengths and angles. The carbazole ring system often adopts a non-planar conformation, with dihedral angles between aromatic and heterocyclic rings (e.g., 1.69° in related derivatives) influencing electronic properties . Hydrogen bonding (e.g., C–H···O, N–H···O) and π-π interactions should be analyzed for stability .
  • Key Metrics :

MetricValue
R factor≤0.05
Mean C–C bond length1.39–1.41 Å

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Use a combination of NMR (¹H, ¹³C), LC-MS, and FTIR. For NMR, focus on:

  • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and carbazole NH (~δ 8.5–10.0 ppm).
  • ¹³C NMR : Ester carbonyl (~δ 165–170 ppm) and aromatic carbons.
    LC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 274.3 for C₁₅H₁₇NO₃) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the biological activity or reaction pathways of this carbazole derivative?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity.
  • QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs.
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to simulate cyclization mechanisms and transition states .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?

  • Methodology :

  • Substituent Effects : Replace the methoxy group with halogens or alkyl chains to study steric/electronic impacts.
  • Property Analysis : Measure solubility (HPLC), lipophilicity (logP via shake-flask method), and thermal stability (DSC/TGA).
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to link structural changes to property trends .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts, low yields)?

  • Methodology :

  • Byproduct Analysis : Employ LC-MS/MS or GC-MS to identify impurities.
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N in hydrazone precursors) to trace reaction pathways.
  • Statistical Reconciliation : Apply Bayesian inference to reconcile computational predictions with experimental outliers .

Q. How is the environmental and toxicological profile of this compound assessed in early-stage research?

  • Methodology :

  • In Vitro Assays : Use Ames tests for mutagenicity and MTT assays for cytotoxicity.
  • Ecotoxicology : Estimate biodegradability (OECD 301F) and bioaccumulation potential (logKow).
  • Computational Tools : Apply EPI Suite or TEST software for preliminary hazard assessment .

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